
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide is a chemical compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a hydroxy group, a chlorophenoxy group, and a phenyl group attached to a formamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The formamide moiety can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines derived from the formamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenoxy and phenyl groups contribute to the compound’s binding affinity and specificity. The formamide moiety can interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-N-(4-(4-fluorophenoxy)phenyl)formamide
- N-Hydroxy-N-(4-(4-bromophenoxy)phenyl)formamide
- N-Hydroxy-N-(4-(4-methylphenoxy)phenyl)formamide
Uniqueness
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., fluorine, bromine, methyl), the chlorine atom enhances the compound’s reactivity and potential interactions with biological targets .
Propiedades
Número CAS |
105801-28-3 |
|---|---|
Fórmula molecular |
C13H10ClNO3 |
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenoxy)phenyl]-N-hydroxyformamide |
InChI |
InChI=1S/C13H10ClNO3/c14-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(17)9-16/h1-9,17H |
Clave InChI |
UYDCRMXZQKFWPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C=O)O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


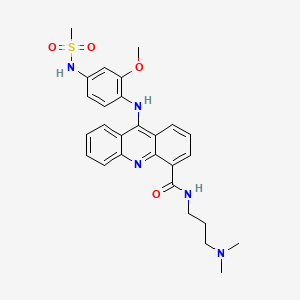

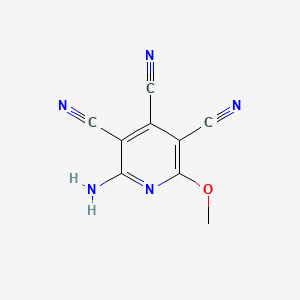

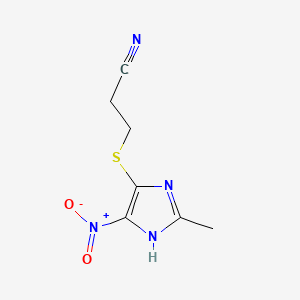

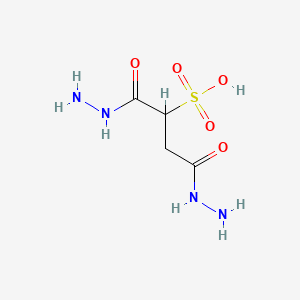

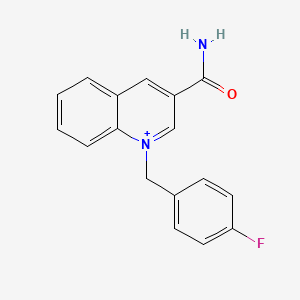

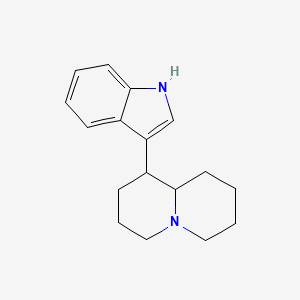
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
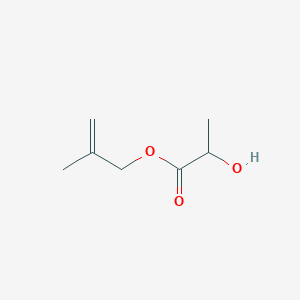
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
